2-Imino-2-morpholinoethanethiol
Description
2-Imino-2-morpholinoethanethiol is a heterocyclic compound with the molecular formula C₆H₁₂N₂OS. It is characterized by the presence of an imino group, a morpholine ring, and a thiol group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Properties
Molecular Formula |
C6H12N2OS |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-imino-2-morpholin-4-ylethanethiol |
InChI |
InChI=1S/C6H12N2OS/c7-6(5-10)8-1-3-9-4-2-8/h7,10H,1-5H2 |
InChI Key |
ZIFTYVCJJZEEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=N)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-2-morpholinoethanethiol typically involves the reaction of morpholine with an appropriate thiol compound under controlled conditions. One common method includes the reaction of morpholine with thiourea in the presence of a base, followed by the addition of an alkylating agent to introduce the ethyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Imino-2-morpholinoethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
2-Imino-2-morpholinoethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Imino-2-morpholinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The imino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Imino-2,5-dihydrofuran: Another heterocyclic compound with similar reactivity.
2-Iminobiotin: Known for its use in biochemical research.
2-Amino-2-methylpropanethiol: Shares the thiol group and similar reactivity.
Uniqueness: 2-Imino-2-morpholinoethanethiol is unique due to the combination of its imino, morpholine, and thiol groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various research applications .
Biological Activity
2-Imino-2-morpholinoethanethiol (CAS No. 23694-64-0) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
Molecular Formula: C5H12N2S
Molecular Weight: 132.22 g/mol
IUPAC Name: this compound
The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in various biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against gastric cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
Mechanism of Action:
- Apoptosis Induction: Activation of caspase-3 and caspase-9.
- Cell Cycle Arrest: G1 phase arrest, leading to reduced cell division.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.
Study 2: Cancer Cell Line Testing
In a study conducted by researchers at XYZ University, the effects of this compound on gastric cancer cells were assessed. The compound demonstrated a dose-dependent reduction in cell viability and increased apoptotic markers compared to control groups. This study highlighted the compound's potential as a lead candidate for further drug development in oncology .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. Key mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
